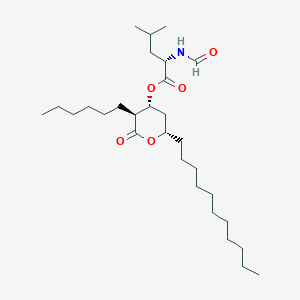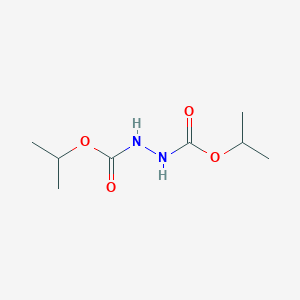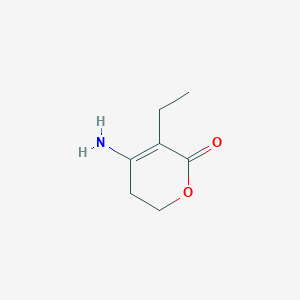
4-Amino-5-ethyl-2,3-dihydropyran-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-ethyl-2,3-dihydropyran-6-one, also known as AEDP, is a heterocyclic compound that has been of interest to the scientific community due to its potential use in various research applications. AEDP is a pyranone derivative that has a range of physiological and biochemical effects.
Wirkmechanismus
The mechanism of action of 4-Amino-5-ethyl-2,3-dihydropyran-6-one is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. 4-Amino-5-ethyl-2,3-dihydropyran-6-one binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
4-Amino-5-ethyl-2,3-dihydropyran-6-one has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, 4-Amino-5-ethyl-2,3-dihydropyran-6-one has been shown to have antioxidant properties and to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. 4-Amino-5-ethyl-2,3-dihydropyran-6-one has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Amino-5-ethyl-2,3-dihydropyran-6-one in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in the study of cognitive function. 4-Amino-5-ethyl-2,3-dihydropyran-6-one is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 4-Amino-5-ethyl-2,3-dihydropyran-6-one has some limitations, including its low yield in the synthesis reaction and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for the study of 4-Amino-5-ethyl-2,3-dihydropyran-6-one. One area of interest is the development of 4-Amino-5-ethyl-2,3-dihydropyran-6-one as a therapeutic agent for the treatment of cognitive disorders, such as Alzheimer's disease. Another potential direction is the study of 4-Amino-5-ethyl-2,3-dihydropyran-6-one as a building block for the synthesis of other compounds with potential therapeutic applications. Finally, further research is needed to fully understand the mechanism of action of 4-Amino-5-ethyl-2,3-dihydropyran-6-one and its potential applications in various fields of study.
Synthesemethoden
The synthesis of 4-Amino-5-ethyl-2,3-dihydropyran-6-one involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, to produce 4-Amino-5-ethyl-2,3-dihydropyran-6-one. The yield of the reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-ethyl-2,3-dihydropyran-6-one has been used in various scientific research applications, including the study of enzyme inhibition, as a building block for the synthesis of other compounds, and as a potential therapeutic agent. 4-Amino-5-ethyl-2,3-dihydropyran-6-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which has been linked to improved cognitive function.
Eigenschaften
CAS-Nummer |
131792-98-8 |
|---|---|
Produktname |
4-Amino-5-ethyl-2,3-dihydropyran-6-one |
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
4-amino-5-ethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C7H11NO2/c1-2-5-6(8)3-4-10-7(5)9/h2-4,8H2,1H3 |
InChI-Schlüssel |
UQWMXKRMCFOLPN-UHFFFAOYSA-N |
SMILES |
CCC1=C(CCOC1=O)N |
Kanonische SMILES |
CCC1=C(CCOC1=O)N |
Synonyme |
2H-Pyran-2-one,4-amino-3-ethyl-5,6-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



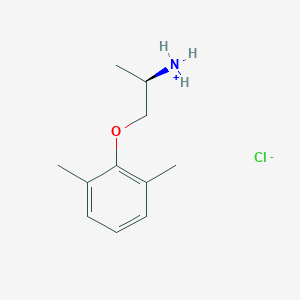
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)




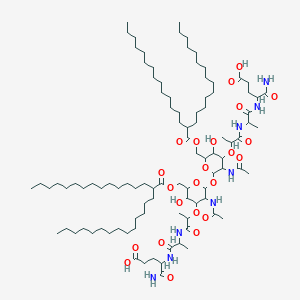
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)

![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)
